4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
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Overview
Description
ADD 17014 is an anticonvulsant agent. ADD 17014 is a relatively nontoxic agent that more closely resembles PB and VPA, with a broad and unique spectrum of anticonvulsant activity.
Scientific Research Applications
Antioxidant Properties
A study conducted by Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) focused on the synthesis of derivatives related to 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine. These compounds were screened for antioxidant and antiradical activities, suggesting potential research interest in the antioxidant properties of these derivatives (Bekircan et al., 2008).
Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds related to the chemical structure of interest, providing insights into their molecular configuration. This study contributes to understanding the structural aspects of these compounds (Kariuki et al., 2021).
Anticancer and Antimicrobial Potential
Katariya, Vennapu, and Shah (2021) explored the synthesis of compounds with a similar structure for their potential anticancer and antimicrobial properties. This research underscores the therapeutic applications of these compounds in combating cancer and microbial infections (Katariya et al., 2021).
Molecular Docking Studies
The molecular docking study by Katariya, Vennapu, and Shah (2021) also highlights the potential use of these compounds in understanding microbe resistance to pharmaceutical drugs. This aspect of research is vital in the development of new drugs and treatment strategies (Katariya et al., 2021).
Photophysical Properties
Lo, Huff, Cubanski, Kennedy, McAdam, McMorran, Gordon, and Crowley (2015) compared inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes. They studied structures, stability, electrochemical, and photophysical properties, which are crucial for understanding the behavior of these compounds in various applications (Lo et al., 2015).
properties
CAS RN |
55643-87-3 |
---|---|
Product Name |
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine |
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |
InChI |
InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |
InChI Key |
VVRREURVTJNTQQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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